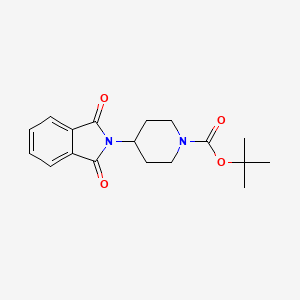
Tert-butyl 4-(1,3-dioxoisoindolin-2-yl)piperidine-1-carboxylate
概要
説明
Tert-butyl 4-(1,3-dioxoisoindolin-2-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H22N2O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Tert-butyl 4-(1,3-dioxoisoindolin-2-yl)piperidine-1-carboxylate, also known as 1-(tert-butyl) 4-(1,3-dioxoisoindolin-2-yl) piperidine-1,4-dicarboxylate (CAS No. 1872262-73-1), is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 374.39 g/mol. The compound features a piperidine ring with a tert-butyl group and a dioxoisoindoline moiety, which may enhance its solubility and biological interactions compared to other similar compounds .
Biological Activity
Research indicates that compounds similar to this compound exhibit notable biological activities. Here are some key findings:
Antitumor Activity
A study highlighted the potential antitumor properties of compounds containing the isoindoline structure. These compounds have been shown to inhibit cancer cell growth while sparing non-tumorigenic cells, indicating selective toxicity .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the piperidine ring.
- Introduction of the tert-butyl group.
- Addition of the dioxoisoindoline moiety.
This synthetic approach allows for high yields (up to 90%) and can be optimized for various applications in drug development .
Case Studies and Research Findings
Potential Applications
Given its structural characteristics and preliminary findings regarding its biological activity, this compound could have applications in:
- Cancer therapeutics : As a candidate for developing selective antitumor agents.
- Drug design : Serving as a scaffold for synthesizing novel compounds with enhanced biological activities.
科学的研究の応用
Structural Characteristics
The compound has the molecular formula and a molecular weight of approximately 330.38 g/mol. Its structure features a piperidine ring substituted with a tert-butyl group and a dioxoisoindoline moiety , which may enhance its solubility and biological interactions compared to other similar compounds .
Research indicates that compounds similar to this compound exhibit notable biological activities, including:
- Antitumor Properties : Some derivatives have shown efficacy against various cancer cell lines, indicating potential use in cancer therapy.
- Analgesic Effects : Compounds within this structural class may possess pain-relieving properties.
- Antimicrobial Activity : Certain analogs demonstrate effectiveness against bacterial and fungal pathogens.
Potential Applications
Based on its structural features, the compound could find applications in several areas:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of new pharmaceuticals targeting specific diseases. |
| Organic Synthesis | Use as an intermediate in synthesizing other complex organic molecules. |
| Biological Studies | Interaction studies with biological targets to explore mechanisms of action. |
| Drug Design | Structure-based drug design to improve efficacy and reduce side effects. |
特性
IUPAC Name |
tert-butyl 4-(1,3-dioxoisoindol-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)19-10-8-12(9-11-19)20-15(21)13-6-4-5-7-14(13)16(20)22/h4-7,12H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBJBNFDEVHLKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476755 | |
| Record name | tert-Butyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412357-32-5 | |
| Record name | tert-Butyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














